molecular formula C18H32O16 B1165385 Sialyl LewisX (sLeX) pentaose

Sialyl LewisX (sLeX) pentaose

Número de catálogo: B1165385
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sialyl LewisX (sLeX) pentaose, also known as this compound, is a useful research compound. Its molecular formula is C18H32O16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the primary chemical and enzymatic synthesis strategies for sLeX pentaose, and how do they differ in efficiency?

The chemical synthesis of sLeX pentaose involves orthogonal protecting group strategies and glycosyl donor selection to achieve stereoselectivity. Four main strategies have been reported, including stepwise assembly of monosaccharide/disaccharide building blocks with variations in leaving groups (e.g., trichloroacetimidate or thioglycosides) to optimize reactivity . Enzymatic synthesis leverages glycosyltransferases (e.g., α2-3 sialyltransferases and α1-3 fucosyltransferases) for sequential sugar additions, often requiring co-factors like CMP-sialic acid. Chemical methods offer flexibility in modifying non-natural analogs, while enzymatic routes provide higher regio- and stereospecificity but depend on enzyme availability .

Q. Which structural analysis techniques are critical for validating sLeX pentaose conformation and binding interactions?

Nuclear magnetic resonance (NMR) spectroscopy is essential for resolving sLeX pentaose’s solution-phase conformation, particularly for identifying α2-3 sialylation and α1-3 fucosylation linkages . X-ray crystallography of sLeX bound to E-selectin reveals key interactions, such as the coordination of the sialic acid carboxylate with calcium ions in the lectin domain. However, discrepancies between NMR-derived solution conformations and crystal structures (e.g., loop flexibility in E-selectin) highlight the need for complementary methods like molecular dynamics simulations .

Q. How can researchers detect and quantify sLeX pentaose expression on glycoproteins in biological samples?

Detection involves glycan release via enzymatic (e.g., PNGase F) or chemical (hydrazinolysis) methods, followed by chromatographic separation (HPLC or capillary electrophoresis) and mass spectrometry (MS) for linkage-specific identification. Lectin-based assays (e.g., using E-selectin-Fc chimeras) can selectively bind sLeX, while monoclonal antibodies (e.g., CSLEX1) enable immunohistochemical localization in tissues. Quantification requires normalization to total protein or glycan content to account for heterogeneity .

Q. What experimental models are used to study sLeX’s role in selectin-mediated leukocyte rolling?

In vitro flow chambers with immobilized E-selectin and endothelial cells under shear stress simulate leukocyte rolling. Mouse models (e.g., selectin knockout or sLeX-overexpressing transgenics) are used to assess in vivo relevance. For example, sLeX inhibition reduces leukocyte infiltration in inflammation models (e.g., rheumatoid arthritis), validated via intravital microscopy .

Advanced Research Questions

Q. How can researchers optimize sLeX pentaose synthesis yields while minimizing side products?

Yield optimization requires iterative protection/deprotection strategies. For example, temporary protecting groups (e.g., acetyl or benzyl) on hydroxyls prevent premature glycosylation. Chemoselective activation of glycosyl donors (e.g., NIS/TfOH for thioglycosides) improves coupling efficiency. Monitoring intermediates via LC-MS or TLC ensures reaction progression. Enzymatic synthesis can be enhanced by engineering glycosyltransferases for broader substrate tolerance .

Q. How do contradictions between NMR and crystallographic data on sLeX’s bioactive conformation impact drug design?

NMR studies suggest sLeX adopts a flexible conformation in solution, whereas X-ray structures show a rigid binding mode in E-selectin’s shallow pocket. To resolve this, researchers use "preorganization" strategies: designing glycomimetics (e.g., carboxylate isosteres) locked in the crystallographic conformation. Molecular modeling tools (e.g., docking and free-energy calculations) predict entropy-enthalpy trade-offs, guiding the design of high-affinity antagonists .

Q. What methodologies are employed to design sLeX-based E-selectin antagonists with improved pharmacokinetics?

Rational design involves:

  • Bioactive conformation stabilization : Cyclic sLeX analogs or C-glycosides reduce entropic penalties.
  • Enthalpic optimization : Introducing hydrophobic moieties (e.g., biphenyl groups) to exploit E-selectin’s secondary binding pockets enhances affinity 60-fold .
  • Chemo-enzymatic synthesis : Combining chemical synthesis of core structures with enzymatic fucosylation/sialylation ensures scalability . In vitro validation includes surface plasmon resonance (SPR) for binding kinetics and leukocyte adhesion assays under flow .

Q. What emerging roles does sLeX play in microbial pathogenesis, and how can these be experimentally validated?

sLeX acts as a receptor for bacterial toxins (e.g., Streptococcus pneumoniae pneumolysin) by binding to domain 4 carbohydrate-recognition sites. Validation involves:

  • Glycan array screening to identify sLeX-pathogen interactions.
  • Competition assays : Exogenous sLeX inhibits hemolytic activity of pneumolysin by >50% .
  • Mutagenesis : Residue substitutions in pathogen glycan-binding sites (e.g., W433A in pneumolysin) reduce virulence in murine infection models .

Q. How can researchers quantify sLeX pentaose’s diagnostic potential in cancer metastasis studies?

Tissue microarrays (TMAs) stained with anti-sLeX antibodies (e.g., HECA-452) correlate sLeX expression with metastatic potential in cancers like cholangiocarcinoma. Flow cytometry of circulating tumor cells (CTCs) quantifies sLeX levels, while MS-based glycomics identifies associated glycoproteins (e.g., CEACAM5). Orthotopic mouse models with sLeX knockdown (CRISPR/Cas9) assess metastatic suppression .

Q. Methodological Tables

Table 1: Key Techniques for sLeX Synthesis and Analysis

Method Application Key Reference
Orthogonal protecting groupsStereoselective glycosylation
Glycosyltransferase engineeringHigh-yield enzymatic synthesis
Lectin/antibody arraysGlycan profiling in tissues
SPR/ITCBinding affinity measurement

Table 2: Common Challenges in sLeX Research

Challenge Solution
Low synthetic yieldsIterative protecting group optimization
Conformational flexibilityPreorganized glycomimetics
Heterogeneous expressionNormalization to total glycan content

Propiedades

Fórmula molecular

C18H32O16

Sinónimos

Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ1-3Gal

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.